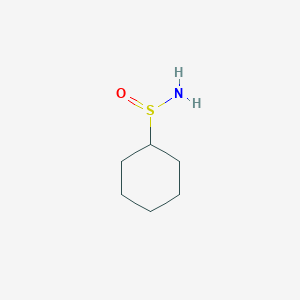

Cyclohexanesulfinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexanesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c7-9(8)6-4-2-1-3-5-6/h6H,1-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBNZLRSBYHDCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclohexanesulfinamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Abstract

Cyclohexanesulfinamide is a sulfur-containing organic compound with potential applications in medicinal chemistry and organic synthesis. This technical guide provides a detailed overview of the synthesis, and known properties of this compound. Due to limited publicly available data, this document outlines plausible synthetic routes based on established methodologies for sulfinamide synthesis and collates the available physicochemical and safety information. This guide is intended to serve as a foundational resource for researchers and professionals in the field of drug development and chemical synthesis.

Introduction

Sulfinamides are a class of organosulfur compounds characterized by a sulfur-nitrogen single bond, with the sulfur atom also double-bonded to one oxygen atom and single-bonded to a carbon atom. They are valuable intermediates in organic synthesis and have been explored as chiral auxiliaries. This compound, with its cyclohexyl moiety, presents a lipophilic scaffold that may be of interest in the design of novel therapeutic agents. This document aims to consolidate the current knowledge on this compound, focusing on its synthesis and properties.

Synthesis of this compound

While specific literature detailing the synthesis of this compound is scarce, several general and robust methods for the preparation of sulfinamides can be adapted. The following are proposed synthetic pathways.

Synthesis from an Organometallic Reagent

A versatile one-pot synthesis of sulfinamides involves the reaction of an organometallic reagent with a sulfur dioxide surrogate, followed by reaction with thionyl chloride and an amine. For this compound, this would involve the use of a cyclohexyl Grignard or organolithium reagent.

Reaction Pathway:

Figure 1: Synthesis of this compound from an organometallic reagent.

Experimental Protocol:

-

To a stirred solution of cyclohexylmagnesium bromide (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, add 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) (0.5 eq.).

-

Stir the reaction mixture at room temperature for 30 minutes to form the magnesium cyclohexanesulfinate salt.

-

Add thionyl chloride (1.1 eq.) dropwise to the reaction mixture and stir for an additional 30 minutes at room temperature to form the intermediate cyclohexanesulfinyl chloride.

-

Introduce a solution of ammonia (e.g., aqueous ammonia or ammonia in a suitable solvent) (1.5 eq.) and a tertiary amine base such as triethylamine (1.5 eq.) to the reaction mixture.

-

Stir at room temperature for 1-2 hours.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Synthesis from Cyclohexanesulfonyl Chloride

Another potential route involves the reduction of cyclohexanesulfonyl chloride to a sulfinyl chloride intermediate, which is then trapped with ammonia.

Reaction Pathway:

Figure 2: Synthesis of this compound from cyclohexanesulfonyl chloride.

Experimental Protocol:

-

Dissolve cyclohexanesulfonyl chloride (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere.

-

Add a reducing agent, such as triphenylphosphine (PPh3) (1.1 eq.), to the solution and stir at room temperature until the reduction to the sulfinyl chloride is complete (monitor by TLC or GC-MS).

-

In a separate flask, prepare a solution of ammonia (excess) in a suitable solvent.

-

Slowly add the in situ generated cyclohexanesulfinyl chloride solution to the ammonia solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Work up the reaction by washing with water and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography.

Synthesis from Cyclohexanethiol

The direct oxidative coupling of cyclohexanethiol with an amine offers another synthetic strategy.

Reaction Pathway:

Figure 3: Synthesis of this compound from cyclohexanethiol.

Experimental Protocol:

-

Dissolve cyclohexanethiol (1.0 eq.) and a suitable amine source like aqueous ammonia (excess) in a solvent such as dimethyl sulfoxide (DMSO).

-

Add an oxidizing agent, for example, hydrogen peroxide or a metal catalyst with an oxidant.

-

Stir the reaction at room temperature or with gentle heating until the starting thiol is consumed.

-

Pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer to remove the solvent and any remaining reagents.

-

Dry, concentrate, and purify the crude this compound by column chromatography.

Properties of this compound

The available data on the physical and chemical properties of this compound is limited. The following table summarizes the known information.

| Property | Value | Reference |

| Molecular Formula | C6H13NOS | [1] |

| Molecular Weight | 147.24 g/mol | [1] |

| Physical State | Not available | [1] |

| Melting Point | Not available | [1] |

| Boiling Point | Not available | [1] |

| Solubility | Not available | [1] |

| Flash Point | Not available | [1] |

| pH | Not available | [1] |

| Odor | Not available | [1] |

Stability and Reactivity:

-

Chemical Stability: The compound is stable under recommended storage temperatures and pressures.[1]

-

Conditions to Avoid: Dust generation should be avoided.[1]

-

Incompatible Materials: It is incompatible with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Upon decomposition, it may produce carbon oxides, nitrogen oxides, and sulfur oxides.[1]

Spectroscopic Data

Predicted Spectroscopic Features:

-

¹H NMR: One would expect to see complex multiplets in the aliphatic region (approximately 1.0-4.0 ppm) corresponding to the protons of the cyclohexyl ring. The protons on the carbon attached to the sulfinamide group would likely be the most downfield. The N-H protons would appear as a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR: The spectrum should show signals for the six carbons of the cyclohexyl ring. The carbon atom directly bonded to the sulfur atom would be the most deshielded.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), C-H stretches (around 2850-2950 cm⁻¹), and a strong S=O stretch (around 1050-1090 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z = 147.24. Fragmentation patterns would likely involve the loss of the amino group, the sulfinyl group, and fragmentation of the cyclohexyl ring.

Applications

While specific applications for this compound have not been extensively reported, its structural motifs suggest potential utility in the following areas:

-

Medicinal Chemistry: As a building block for the synthesis of more complex molecules with potential biological activity. The lipophilic cyclohexyl group can influence pharmacokinetic properties.

-

Asymmetric Synthesis: Chiral versions of sulfinamides are widely used as powerful chiral auxiliaries. If resolved into its enantiomers, chiral this compound could be a useful tool in asymmetric synthesis.

Safety Information

-

Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use in a well-ventilated area.[1]

-

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[1]

-

Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam. Irritating and toxic gases may be generated during a fire.[1]

Conclusion

This compound is a compound for which detailed experimental data is not widely available. However, based on established synthetic methodologies for sulfinamides, several viable synthetic routes can be proposed. Its physical, chemical, and spectroscopic properties are yet to be fully characterized and reported. This guide provides a framework for the synthesis and a summary of the known properties of this compound, serving as a starting point for further research and development. The potential of this molecule in medicinal chemistry and organic synthesis warrants further investigation.

References

Cyclohexanesulfinamide as a Chiral Auxiliary: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral sulfinamides are powerful and versatile chiral auxiliaries in asymmetric synthesis, enabling the stereoselective formation of a wide range of chiral amines and their derivatives. While tert-butanesulfinamide (Ellman's auxiliary) is the most prominent and well-studied in this class, other alkanesulfinamides, such as cyclohexanesulfinamide, are expected to operate under similar principles. This technical guide provides an in-depth overview of the synthesis, applications, and stereochemical models associated with the use of this compound as a chiral auxiliary, drawing extensively from the well-established chemistry of its tert-butyl analog. Detailed experimental protocols for the key synthetic steps are provided, along with a comprehensive summary of the expected stereochemical outcomes in nucleophilic addition reactions.

Introduction

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry, particularly in the development of pharmaceuticals and agrochemicals, where often only one enantiomer exhibits the desired biological activity.[1] Chiral auxiliaries are a reliable and effective strategy for controlling stereochemistry during the synthesis of such molecules. Among the various auxiliaries developed, chiral sulfinamides have emerged as a particularly robust and versatile class.

This compound, like its more common counterpart tert-butanesulfinamide, functions as a chiral ammonia equivalent. The core strategy involves the condensation of the chiral sulfinamide with an achiral aldehyde or ketone to form a chiral N-sulfinylimine. The sulfinyl group then directs nucleophilic attack to one of the diastereotopic faces of the imine, establishing a new stereocenter with high levels of stereocontrol. Subsequent cleavage of the sulfinyl group unmasks the chiral primary amine.

This guide will detail the key aspects of using this compound as a chiral auxiliary, with the understanding that much of the data and many of the protocols are based on the extensive studies of tert-butanesulfinamide.

Synthesis of this compound

The enantioselective synthesis of alkanesulfinamides such as this compound can be achieved through methods analogous to those developed for tert-butanesulfinamide. A common and scalable approach involves the asymmetric oxidation of the corresponding disulfide.

Experimental Protocol: Synthesis of Enantiopure this compound (Analogous to tert-Butanesulfinamide Synthesis) [2]

-

Asymmetric Oxidation of Dicyclohexyldisulfide: Dicyclohexyldisulfide is oxidized using a chiral catalyst, such as a vanadium complex with a chiral Schiff base ligand, in the presence of an oxidant like hydrogen peroxide. This step yields the corresponding thiosulfinate with high enantiomeric excess.

-

Disulfide Bond Cleavage and Amination: The resulting enantiomerically enriched cyclohexyl thiosulfinate is then treated with a nucleophilic nitrogen source, such as lithium amide in liquid ammonia, to cleave the disulfide bond and form the desired this compound.

-

Purification: The crude product is typically purified by trituration and crystallization to yield the highly enantioenriched this compound.

Asymmetric Synthesis of Chiral Amines

The primary application of this compound is in the asymmetric synthesis of chiral amines. This process involves three key steps: formation of the N-sulfinylimine, diastereoselective nucleophilic addition, and cleavage of the auxiliary.

Formation of N-Cyclohexanesulfinyl Imines

Chiral N-cyclohexanesulfinyl imines are prepared by the condensation of this compound with aldehydes or ketones. The choice of dehydrating agent is crucial for achieving high yields, especially with less reactive carbonyl compounds.

Experimental Protocol: Formation of N-Cyclohexanesulfinyl Aldimines [3]

To a solution of (R)-cyclohexanesulfinamide (1.0 equiv) in a suitable solvent such as dichloromethane (CH₂Cl₂) is added the aldehyde (1.1-1.5 equiv) and a dehydrating agent like anhydrous copper(II) sulfate (CuSO₄, 2.0 equiv). The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The solid is filtered off, and the solvent is removed under reduced pressure to afford the crude N-cyclohexanesulfinyl aldimine, which can often be used without further purification. For less reactive aldehydes or ketones, a stronger Lewis acid such as titanium(IV) ethoxide (Ti(OEt)₄) may be required.[3]

Diastereoselective Nucleophilic Addition

The chiral N-cyclohexanesulfinyl imine undergoes diastereoselective addition of a wide range of nucleophiles. The stereochemical outcome is dictated by the stereochemistry of the sulfinyl group. The generally accepted model for this stereoselectivity involves a six-membered ring transition state where the nucleophile's metal counterion coordinates to both the imine nitrogen and the sulfinyl oxygen. The nucleophile then attacks from the less sterically hindered face.

Experimental Protocol: Diastereoselective Addition of a Grignard Reagent [4]

A solution of the N-cyclohexanesulfinyl imine (1.0 equiv) in an appropriate solvent (e.g., THF or CH₂Cl₂) is cooled to -78 °C under an inert atmosphere. The Grignard reagent (1.2-2.0 equiv) is added dropwise, and the reaction mixture is stirred at low temperature until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried, filtered, and concentrated. The resulting diastereomeric product mixture can often be separated by chromatography, or the crude mixture can be carried on to the cleavage step.

Table 1: Expected Diastereoselectivity in Nucleophilic Additions to N-Alkanesulfinyl Imines

| Aldehyde/Ketone Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Yield (%) |

| Benzaldehyde | EtMgBr | >98:2 | 95 |

| Isobutyraldehyde | PhMgBr | 98:2 | 91 |

| Acetophenone | MeMgBr | 94:6 | 88 |

| 3-Pentanone | AllylMgBr | 91:9 | 85 |

| Phenylacetaldehyde | n-BuLi | 95:5 | 89 |

Data presented is representative and based on analogous reactions with N-tert-butanesulfinyl imines.

Cleavage of the Cyclohexanesulfinyl Auxiliary

The final step is the removal of the chiral auxiliary to reveal the desired chiral amine. This is typically achieved by treatment with a strong acid in a protic solvent. The this compound auxiliary can often be recovered and recycled.[5]

Experimental Protocol: Cleavage of the Sulfinyl Group [6]

The chiral sulfinamide adduct is dissolved in a protic solvent such as methanol (MeOH), and a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4 M HCl in dioxane or ethereal HCl) is added. The reaction mixture is stirred at room temperature until the cleavage is complete. The solvent is then removed under reduced pressure, and the resulting amine hydrochloride salt can be isolated. To obtain the free amine, the hydrochloride salt is treated with a base.

Stereochemical Model

The high degree of stereoselectivity observed in nucleophilic additions to N-sulfinyl imines is generally rationalized by a Zimmerman-Traxler-like six-membered ring transition state.[7] For additions of Grignard reagents, the magnesium ion is chelated by the imine nitrogen and the sulfinyl oxygen. This locks the conformation of the imine, and the bulky cyclohexyl (or tert-butyl) group on the sulfur atom effectively shields one face of the C=N double bond. The nucleophile then attacks from the less sterically hindered face.

Conclusion

This compound is a valuable, albeit less common, chiral auxiliary for the asymmetric synthesis of chiral amines. Its application follows the well-established principles of other alkanesulfinamides, most notably tert-butanesulfinamide. The synthetic route to chiral amines using this auxiliary is robust, proceeds with high levels of stereocontrol, and allows for the recovery and recycling of the auxiliary. The predictable stereochemical outcomes, based on a chelation-controlled transition state model, make it a powerful tool for the construction of complex chiral molecules in academic and industrial research, particularly in the field of drug development.

References

- 1. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. bristol.ac.uk [bristol.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

Cyclohexanesulfinamide: A Technical Guide to its Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanesulfinamide and its derivatives represent a class of sulfur-containing organic compounds with significant potential in medicinal chemistry and organic synthesis. While a singular, landmark discovery of the parent compound is not prominent in the scientific literature, its importance lies in its role as a versatile synthetic intermediate. This guide provides a comprehensive overview of a probable synthetic pathway for this compound, detailed experimental protocols, and characteristic analytical data. The information presented is synthesized from established principles of organic chemistry and data from related compounds, offering a foundational technical resource for researchers.

Introduction

Sulfinamides are a class of organosulfur compounds characterized by a sulfur-nitrogen bond. The cyclohexyl moiety, with its distinct conformational properties, imparts specific steric and electronic characteristics to the sulfinamide group, making this compound a valuable building block in the design of novel chemical entities. Its derivatives have been explored for various applications, including their potential as therapeutic agents. This document outlines the likely synthetic origins and detailed characterization of this compound.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process, starting from the readily available cyclohexanethiol. This pathway involves the formation of a key intermediate, cyclohexanesulfinyl chloride, followed by its reaction with an amine source.

A probable and efficient method for the synthesis of this compound is outlined below:

-

Oxidative Chlorination of Cyclohexanethiol: Cyclohexanethiol is reacted with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), in an inert solvent to yield cyclohexanesulfinyl chloride. This reaction is typically performed at low temperatures to minimize side reactions.

-

Amination of Cyclohexanesulfinyl Chloride: The resulting cyclohexanesulfinyl chloride is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, or an appropriate amine to yield the corresponding N-substituted this compound.

This synthetic approach is illustrated in the workflow diagram below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound.

Synthesis of Cyclohexanesulfinyl Chloride

Materials:

-

Cyclohexanethiol

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Nitrogen gas (N₂)

Procedure:

-

A solution of cyclohexanethiol (1 equivalent) in anhydrous dichloromethane is prepared in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

The flask is cooled to 0 °C in an ice bath.

-

Sulfuryl chloride (1.1 equivalents) is added dropwise to the stirred solution under a nitrogen atmosphere.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2 hours.

-

The solvent and any volatile byproducts are removed under reduced pressure to yield crude cyclohexanesulfinyl chloride, which can be used in the next step without further purification.

Synthesis of this compound

Materials:

-

Cyclohexanesulfinyl chloride (from the previous step)

-

Aqueous ammonia (NH₄OH, 28-30%)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) (anhydrous)

Procedure:

-

The crude cyclohexanesulfinyl chloride is dissolved in diethyl ether in a round-bottom flask and cooled to 0 °C.

-

Aqueous ammonia (2.5 equivalents) is added dropwise to the stirred solution. A white precipitate will form.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

The reaction is quenched by the addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.0 - 3.2 | m | 1H | CH-S(O)NH₂ |

| ~1.2 - 2.0 | m | 10H | Cyclohexyl CH₂ |

| ~2.5 - 3.5 | br s | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~60 - 65 | C-S(O)NH₂ |

| ~25 - 35 | Cyclohexyl CH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3400 | Strong, Broad | N-H stretch (asymmetric and symmetric) |

| ~2850 - 2950 | Strong | C-H stretch (aliphatic) |

| ~1580 - 1650 | Medium | N-H bend |

| ~1050 - 1100 | Strong | S=O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| [M+H]⁺ | Molecular Ion + 1 |

| [M+Na]⁺ | Molecular Ion + 23 |

Signaling Pathways and Logical Relationships

At present, there are no well-established signaling pathways directly attributed to the parent this compound molecule. Its primary role in the scientific literature is that of a synthetic intermediate. The logical relationship in its synthesis is a linear progression from a thiol to a sulfinyl chloride and finally to the sulfinamide.

Caption: Logical progression of the synthesis of this compound.

Conclusion

This compound serves as a foundational structure in the development of more complex molecules. This guide provides a detailed, albeit representative, technical overview of its synthesis and characterization. The provided protocols and data are intended to be a valuable resource for researchers in organic synthesis and drug discovery, enabling the further exploration and application of this versatile chemical entity. While its own "discovery" may not be a single historical event, its utility is continually demonstrated in the synthesis of novel compounds with potential biological activity.

The Core Mechanism of Cyclohexanesulfinamide in Asymmetric Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of asymmetric synthesis, the quest for efficient and reliable methods to introduce chirality is paramount. Chiral amines, in particular, are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. Cyclohexanesulfinamide, a chiral auxiliary, has emerged as a valuable tool for the stereoselective synthesis of these crucial building blocks. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing the underlying principles that govern its ability to induce chirality, presenting relevant quantitative data, and outlining key experimental protocols.

This compound operates analogously to the more extensively studied tert-butanesulfinamide (tBS), developed by Ellman. Its utility stems from its ability to be temporarily incorporated into a prochiral substrate, direct a stereoselective transformation, and then be cleanly removed to afford an enantiomerically enriched product.

Core Mechanism of Action

The asymmetric synthesis of chiral amines using this compound proceeds through a well-defined three-step sequence:

-

Formation of the Chiral N-Cyclohexanesulfinylimine: The process begins with the condensation of this compound with a prochiral aldehyde or ketone. This reaction, typically catalyzed by a mild Lewis acid such as copper(II) sulfate (CuSO₄) or titanium(IV) ethoxide (Ti(OEt)₄), forms a chiral N-cyclohexanesulfinylimine (a type of Schiff base). The sulfinyl group is crucial as it activates the imine for nucleophilic attack.

-

Diastereoselective Nucleophilic Addition: This is the key stereochemistry-defining step. A nucleophile, such as an organometallic reagent (e.g., a Grignard or organolithium reagent), is added to the N-cyclohexanesulfinylimine. The stereochemical outcome of this addition is controlled by the chiral sulfinyl group. The reaction proceeds through a highly organized, six-membered, chair-like transition state. In this transition state, the metal cation of the nucleophilic reagent chelates with both the oxygen and nitrogen atoms of the sulfinyl group. This rigidifies the conformation and forces the bulky cyclohexyl group into a pseudo-equatorial position to minimize steric hindrance. Consequently, the nucleophile preferentially attacks one face of the imine, leading to a high degree of diastereoselectivity.

-

Cleavage of the Chiral Auxiliary: Following the nucleophilic addition, the cyclohexanesulfinyl group is readily cleaved under mild acidic conditions (e.g., hydrochloric acid in a protic solvent like methanol or ethanol). This liberates the desired chiral primary amine, often as its hydrochloride salt, and regenerates the chiral auxiliary, which can, in principle, be recovered and reused.

Quantitative Data Summary

While this compound is effective, a significant portion of the published literature focuses on the analogous and more commonly used tert-butanesulfinamide (tBS). The data presented below is for reactions using tBS, which is expected to provide a strong indication of the yields and selectivities achievable with this compound, though minor variations may occur due to the different steric profiles of the cyclohexyl versus the tert-butyl group.

Table 1: Diastereoselective Addition of Grignard Reagents to N-tert-Butanesulfinyl Aldimines

| Aldehyde (RCHO) | Grignard Reagent (R'MgBr) | Product (R'RCHNH₂) | Yield (%) | Diastereomeric Ratio (dr) |

| Benzaldehyde | EtMgBr | 1-Phenyl-1-propylamine | 95 | 96:4 |

| Isobutyraldehyde | PhMgBr | 1-Phenyl-2-methyl-1-propylamine | 94 | 98:2 |

| 3-Phenylpropanal | MeMgBr | 4-Phenyl-2-butanamine | 91 | 95:5 |

Data is representative and compiled from various sources in the literature.

Table 2: Diastereoselective Addition of Organolithium Reagents to N-tert-Butanesulfinyl Ketimines

| Ketone (R¹COR²) | Organolithium Reagent (R³Li) | Product (R¹R²R³CNH₂) | Yield (%) | Diastereomeric Ratio (dr) |

| Acetophenone | MeLi | α,α-Dimethylbenzylamine | 85 | >99:1 |

| Propiophenone | n-BuLi | 2-Phenyl-2-hexanamine | 90 | 97:3 |

| Cyclohexanone | PhLi | 1-Phenylcyclohexylamine | 88 | 96:4 |

Data is representative and compiled from various sources in the literature.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the this compound-mediated asymmetric synthesis of a chiral amine.

Protocol 1: Synthesis of N-Cyclohexanesulfinylimine

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv), (R)- or (S)-cyclohexanesulfinamide (1.05 equiv), and a dehydrating agent/Lewis acid catalyst (e.g., anhydrous MgSO₄ (2.0 equiv) or Ti(OEt)₄ (1.5 equiv)).

-

Solvent: Add an appropriate anhydrous solvent (e.g., dichloromethane (CH₂Cl₂), tetrahydrofuran (THF)) to achieve a suitable concentration (typically 0.5 M).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). For less reactive ketones, heating may be required.

-

Workup: Upon completion, filter the reaction mixture to remove the dehydrating agent. Concentrate the filtrate under reduced pressure. The crude N-cyclohexanesulfinylimine is often of sufficient purity for the next step, but can be purified by flash column chromatography if necessary.

Protocol 2: Diastereoselective Nucleophilic Addition

-

Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-cyclohexanesulfinylimine (1.0 equiv) in an anhydrous solvent (e.g., THF, diethyl ether).

-

Cooling: Cool the solution to the appropriate temperature, typically -78 °C (using a dry ice/acetone bath) or -48 °C (using a dry ice/acetonitrile bath).

-

Addition: Slowly add the organometallic nucleophile (e.g., Grignard reagent or organolithium, ~1.2-1.5 equiv) dropwise via syringe.

-

Reaction: Stir the reaction mixture at the low temperature until TLC or LC-MS analysis indicates complete consumption of the starting imine.

-

Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

-

Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting sulfinamide product can be purified by flash column chromatography.

Protocol 3: Cleavage of the this compound Auxiliary

-

Setup: Dissolve the purified sulfinamide adduct (1.0 equiv) in a protic solvent such as methanol (MeOH) or ethanol (EtOH).

-

Acidification: Add a solution of hydrochloric acid (e.g., 2-4 M HCl in an organic solvent, or concentrated HCl, ~2.0-3.0 equiv).

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours.

-

Isolation: The desired amine hydrochloride salt often precipitates from the solution. The product can be isolated by filtration or by concentrating the reaction mixture and triturating with a non-polar solvent like diethyl ether to induce precipitation.

Visualizations of Pathways and Workflows

Reaction Mechanism

Caption: Overall reaction pathway for asymmetric amine synthesis.

Transition State Model

Caption: Simplified model of the chair-like transition state.

Note: The image in the DOT script is a placeholder. A proper chemical drawing would be needed for a publication.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

This compound is a powerful and practical chiral auxiliary for the asymmetric synthesis of a wide range of chiral amines. Its mechanism of action is well-understood, relying on the formation of a chiral N-sulfinylimine intermediate that directs stereoselective nucleophilic addition through a rigid, chelated transition state. The high diastereoselectivities and yields, coupled with the straightforward cleavage of the auxiliary, make this methodology highly attractive for both academic research and industrial applications in drug development and fine chemical synthesis. While much of the literature focuses on the analogous tert-butanesulfinamide, the principles and protocols are directly translatable, establishing this compound as a valuable reagent in the synthetic chemist's toolbox.

spectroscopic data (NMR, IR, MS) of cyclohexanesulfinamide

A comprehensive analysis of the spectroscopic properties of cyclohexanesulfinamide is crucial for its characterization, particularly in the fields of chemical research and drug development. This technical guide provides an in-depth overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of specific experimental data for this compound in the public domain, this report leverages data from structurally analogous compounds, namely aryl sulfinamides and other cyclohexane derivatives, to predict and interpret its spectroscopic features.

Predicted Spectroscopic Data of this compound

The following tables summarize the anticipated spectroscopic data for this compound based on the analysis of related molecular structures. These values serve as a reference for researchers working on the synthesis and characterization of this and similar molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH₂ | 4.0 - 5.0 | Broad Singlet | - |

| CH-S | 2.5 - 3.5 | Multiplet | - |

| Cyclohexyl CH₂ | 1.0 - 2.0 | Multiplets | - |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| CH-S | 50 - 65 |

| Cyclohexyl CH₂ | 20 - 40 |

Table 3: Predicted IR Spectroscopic Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium, Broad |

| C-H Stretch (Cyclohexyl) | 2850 - 2960 | Strong |

| S=O Stretch | 1030 - 1070 | Strong |

| S-N Stretch | 800 - 950 | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z | Fragmentation Pattern |

| [M+H]⁺ | 148.08 | Loss of NH₂, SO |

| [M]⁺ | 147.07 | Loss of NH, SO |

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of sulfinamides and the acquisition of spectroscopic data. These protocols can be adapted for the specific case of this compound.

General Synthesis of Sulfinamides

A common method for the synthesis of sulfinamides involves the reaction of a sulfinyl chloride with an amine.[1]

Procedure:

-

An organometallic reagent (e.g., a Grignard or organolithium reagent) is added to a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to generate a metal sulfinate.[1]

-

The resulting metal sulfinate is then treated with thionyl chloride to form a sulfinyl chloride intermediate in situ.[1]

-

The desired amine (in this case, ammonia or a protected amine) is then added to the reaction mixture to yield the corresponding sulfinamide.[1]

-

The reaction is typically performed at room temperature under an inert atmosphere.[1]

-

Purification of the final product is usually achieved by flash column chromatography.[1]

Spectroscopic Analysis Protocols

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds.[2][3]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to an NMR tube.

Data Acquisition (General Parameters):

-

¹H NMR: Acquire the spectrum using a 300-500 MHz spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans is typically required. Proton decoupling is used to simplify the spectrum.

IR spectroscopy is used to identify the functional groups present in a molecule.[4][5]

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[6][7]

Sample Preparation:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source of the mass spectrometer.

-

Acquire the mass spectrum in positive or negative ion mode.

-

For fragmentation analysis (MS/MS), select the parent ion of interest and subject it to collision-induced dissociation (CID).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a novel compound such as this compound.

References

- 1. Sulfinamide Synthesis Using Organometallic Reagents, DABSO, and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. microbenotes.com [microbenotes.com]

- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

Cyclohexanesulfinamide: An Enigmatic Chiral Auxiliary with Untapped Potential

Despite its structural intrigue, cyclohexanesulfinamide remains a largely unexplored chiral auxiliary in the landscape of asymmetric synthesis and medicinal chemistry. A comprehensive review of publicly available scientific literature reveals a significant gap in documented applications, experimental protocols, and quantitative data for this specific sulfinamide derivative.

While the broader class of sulfinamides, particularly tert-butanesulfinamide, has been extensively studied and widely adopted as a cornerstone in the stereoselective synthesis of chiral amines and nitrogen-containing heterocycles, this compound has yet to emerge from the shadows of its more popular counterparts. This technical guide aims to provide a transparent overview of the current, albeit limited, state of knowledge surrounding this compound, drawing parallels with well-established sulfinamide chemistry to highlight its potential future applications.

The Sulfinamide Moiety: A Pillar of Asymmetric Synthesis

Chiral sulfinamides serve as powerful chiral auxiliaries, temporarily installed on a substrate to direct the stereochemical outcome of a reaction. Their utility stems from the stereochemically robust sulfur atom, which effectively shields one face of the molecule, guiding incoming reagents to the opposite face with high diastereoselectivity.

The general workflow for the application of a chiral sulfinamide, such as the widely used tert-butanesulfinamide, is depicted below. This process typically involves the condensation with a carbonyl compound to form a sulfinylimine, followed by nucleophilic addition, and subsequent facile cleavage of the auxiliary to reveal the desired chiral amine.

Caption: General workflow for the use of a chiral sulfinamide auxiliary in asymmetric amine synthesis.

This compound: The Knowledge Gap

In stark contrast to the wealth of data available for other sulfinamides, searches for the synthesis, characterization, and application of this compound in peer-reviewed journals and patent literature have yielded no specific results. This absence of information prevents the compilation of quantitative data tables and detailed experimental protocols as requested.

The reasons for this knowledge gap can only be speculated upon:

-

Synthetic Challenges: The synthesis of enantiopure this compound may present challenges that have hindered its widespread adoption.

-

Performance: It may be that in preliminary, unpublished studies, this compound did not perform as effectively as other existing chiral auxiliaries in terms of diastereoselectivity or ease of removal.

-

Novelty: It is possible that this compound is a relatively new or niche compound whose applications have not yet been published.

Potential Applications: An Extrapolation

Based on the known reactivity of other sulfinamides, one can hypothesize the potential applications of this compound. The cyclohexane ring, with its defined chair conformations, could offer unique steric bulk and conformational rigidity compared to the tert-butyl or aryl groups of more common auxiliaries. This could potentially lead to different or improved stereochemical outcomes in certain reactions.

A hypothetical reaction pathway for the use of this compound as a chiral auxiliary is presented below. This diagram illustrates how it might be employed in a manner analogous to tert-butanesulfinamide for the synthesis of a chiral amine.

Caption: A hypothetical workflow for the application of this compound as a chiral auxiliary.

Conclusion and Future Outlook

While this guide cannot provide the detailed experimental data and established applications for this compound as initially intended, it highlights a significant opportunity for future research. The synthesis and evaluation of this compound as a chiral auxiliary could be a fruitful area of investigation for synthetic organic chemists.

Should this compound become the subject of future studies, key areas of interest for researchers and drug development professionals will include:

-

Efficient enantioselective synthesis of both enantiomers of this compound.

-

Comparative studies of its performance against established chiral auxiliaries in a range of asymmetric transformations.

-

Investigation of the influence of the cyclohexane moiety on stereoselectivity and reaction outcomes.

-

Development of robust protocols for its application and removal.

Until such research is published, this compound will remain an intriguing but unproven tool in the vast toolbox of asymmetric synthesis. The scientific community awaits the exploration of its potential to contribute to the stereoselective synthesis of valuable chiral molecules.

CAS number and molecular formula for cyclohexanesulfinamide

Despite a comprehensive search of chemical databases and scientific literature, a specific chemical entity corresponding to the name "cyclohexanesulfinamide" with a dedicated CAS number and molecular formula could not be definitively identified. This suggests that "this compound" may be a non-standard nomenclature, a theoretical structure not yet synthesized or documented, or a misnomer for a related compound.

This technical guide aims to address the user's query by exploring the constituent chemical functionalities of the requested molecule—a cyclohexane ring and a sulfinamide group—and providing relevant information on related, well-documented compounds. This approach is intended to offer valuable context for researchers, scientists, and drug development professionals who may be investigating molecules with similar structural motifs.

Understanding the Core Moieties

The name "this compound" implies a chemical structure consisting of a cyclohexane ring attached to a sulfinamide functional group (-S(O)NH₂). While this specific combination is not readily found in the chemical literature under this name, the individual components are well-studied.

-

Cyclohexane Derivatives: The cyclohexane ring is a common scaffold in medicinal chemistry, known for its conformational flexibility and its presence in a wide array of bioactive molecules. These derivatives have shown a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

-

Sulfinamides: Sulfinamides are a class of organosulfur compounds that have gained significant attention as chiral auxiliaries in asymmetric synthesis. Chiral sulfinamides are instrumental in the stereoselective synthesis of amines, which are crucial components of many pharmaceutical agents.

Potential Chemical Identity and Related Compounds

Given the provided name, the most probable systematic name would be Cyclohexanesulfinic acid amide . However, searches for this name and its potential synonyms have not yielded a specific, characterized compound. It is possible that the intended molecule is a substituted derivative or belongs to a related class of compounds. Some possibilities include:

-

N-Substituted Cyclohexanesulfinamides: It is conceivable that the intended compound is substituted on the nitrogen atom of the sulfinamide group. N-substituted sulfinamides are more commonly encountered in the literature than the primary (unsubstituted) versions.

-

Cyclohexyl-Containing Sulfonamides: There may be confusion with the more common and extensively studied sulfonamide functional group (-SO₂NH₂). Numerous cyclohexylsulfonamides have been synthesized and investigated for their biological activities.

-

Cyclohexanecarboxamides: Another possibility of mistaken identity could be with cyclohexanecarboxamides, where a carbonyl group is present between the cyclohexane ring and the amide nitrogen.

Due to the ambiguity of the initial query, this guide cannot provide specific experimental protocols or signaling pathways for "this compound." Such information is highly dependent on the precise molecular structure.

Hypothetical Synthesis Workflow

Should a researcher endeavor to synthesize the theoretical this compound, a potential workflow could be conceptualized based on established methods for sulfinamide synthesis.

Caption: A potential synthetic route to this compound.

A Note on Data and Future Research

The absence of a defined CAS number and molecular formula for "this compound" in public databases prevents the compilation of quantitative data into structured tables as initially requested. Researchers interested in this specific chemical structure would need to undertake its synthesis and characterization as a novel compound. Subsequent studies would be required to determine its physicochemical properties, biological activity, and any potential signaling pathways it may modulate.

For professionals in drug development, the exploration of novel chemical scaffolds like the hypothetical this compound could present opportunities for new therapeutic agents. However, this would necessitate a foundational research effort to first establish the existence and properties of the molecule. It is recommended that researchers verify the chemical name and structure of their compound of interest to ensure accurate and fruitful scientific inquiry.

The Stereochemistry of Cyclohexanesulfinamide: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanesulfinamide and its derivatives are emerging as critical chiral auxiliaries and building blocks in asymmetric synthesis, particularly in the development of pharmaceuticals containing the cyclohexane moiety. Understanding the intricate stereochemistry of these compounds is paramount for controlling the three-dimensional architecture of drug candidates and, consequently, their pharmacological activity. This technical guide provides a comprehensive overview of the stereochemical principles governing this compound, including its synthesis, conformational analysis, and the methods for its stereochemical assignment. The content is tailored for researchers and professionals in drug development, offering detailed experimental insights and data-driven summaries to facilitate the application of this versatile chiral synthon.

Introduction

The cyclohexane ring is a ubiquitous scaffold in a vast array of pharmaceuticals due to its conformational flexibility and its ability to present substituents in well-defined spatial orientations. The introduction of chirality into these structures is often a key determinant of their biological efficacy and safety. This compound, a chiral sulfur-containing compound, offers a powerful tool for the stereoselective synthesis of complex molecules. Its utility stems from the temporary introduction of a stereogenic center at the sulfur atom, which can effectively direct the formation of new stereocenters in the cyclohexane ring. This guide delves into the fundamental aspects of this compound stereochemistry, providing a foundational understanding for its strategic implementation in drug discovery and development.

Stereoselective Synthesis of Cyclohexane Derivatives Using Sulfinamides

While specific literature detailing the stereoselective synthesis of this compound itself is limited, the principles of its application can be effectively illustrated through the well-documented use of analogous sulfinamides, such as tert-butanesulfinamide, in the asymmetric synthesis of chiral cyclohexane-containing molecules. A prominent example is the synthesis of (S)-ketamine, an anesthetic, where (S)-tert-butanesulfinamide serves as a chiral auxiliary.[1][2]

The general strategy involves the condensation of the chiral sulfinamide with a cyclohexanone derivative to form a sulfinylimine. This intermediate then undergoes diastereoselective nucleophilic addition, where the bulky tert-butanesulfinyl group directs the incoming nucleophile to one face of the imine. Subsequent removal of the sulfinyl group reveals the chiral amine on the cyclohexane ring with high enantiomeric excess.

Key Experimental Protocol: Asymmetric Synthesis of an (S)-Ketamine Precursor

The following protocol is adapted from the synthesis of an (S)-ketamine precursor, illustrating the role of a chiral sulfinamide in inducing stereochemistry in a cyclohexane system.[1]

Step 1: Formation of the Sulfinylimine To a solution of a cyclohexanone derivative (1.0 eq) and (S)-tert-butanesulfinamide (1.1 eq) in a suitable solvent such as THF, a Lewis acid catalyst (e.g., Ti(OEt)4, 2.0 eq) is added. The reaction mixture is stirred at a specific temperature (e.g., 65 °C) for a defined period (e.g., 12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography.

Step 2: Diastereoselective Grignard Addition The purified sulfinylimine (1.0 eq) is dissolved in an anhydrous solvent like toluene and cooled to a low temperature (e.g., -78 °C). A Grignard reagent (e.g., 2-chlorophenylmagnesium bromide, 1.5 eq) is added dropwise. The reaction is stirred at this temperature for several hours until completion, as indicated by TLC. The reaction is then quenched, and the diastereomeric product is isolated and purified.

Step 3: Deprotection to the Chiral Amine The sulfinamide product is dissolved in a protic solvent (e.g., methanol), and a strong acid (e.g., HCl) is added. The mixture is stirred at room temperature to effect the cleavage of the N-S bond. After workup and purification, the desired chiral amine is obtained.

Conformational Analysis of this compound

The stereochemical outcome of reactions involving this compound is intrinsically linked to the conformational preferences of the cyclohexane ring. The chair conformation is the most stable arrangement, minimizing both angle and torsional strain. Substituents on the cyclohexane ring can occupy either axial or equatorial positions, with the latter generally being more stable for bulky groups to avoid 1,3-diaxial interactions.

For this compound, two primary stereochemical considerations exist: the chirality at the sulfur atom (R or S) and the configuration of the cyclohexane ring (e.g., cis or trans if other substituents are present). The sulfinamide group itself is bulky and its preferred orientation (axial vs. equatorial) will significantly influence the reactivity and the stereochemical course of reactions.

The equilibrium between the two chair conformers of a substituted cyclohexane can be represented as follows:

Caption: Conformational equilibrium of a monosubstituted cyclohexane.

In the case of this compound, the bulky sulfinamide group would strongly prefer the equatorial position to minimize steric strain arising from 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

Stereochemical Characterization Techniques

The definitive assignment of the stereochemistry of this compound and its derivatives relies on a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the relative stereochemistry and conformational preferences of cyclohexane derivatives. The coupling constants (J-values) between adjacent protons can provide information about their dihedral angles, which can be used to distinguish between axial and equatorial substituents. The Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons, further aiding in stereochemical assignment.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the absolute and relative stereochemistry of a molecule in the solid state.[3][4] This technique yields a three-dimensional map of electron density, allowing for the precise determination of bond lengths, bond angles, and torsional angles, thus confirming the stereochemical configuration.

The general workflow for X-ray crystal structure determination is outlined below:

Caption: Workflow for X-ray crystal structure determination.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential technique for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Quantitative Data Summary

| Reaction Step | Product | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| Grignard Addition | N-Sulfinyl ketamine precursor | >95:5 | - | 85 |

| Deprotection | (S)-Ketamine precursor | - | 85% | 92 |

Biological Significance and Applications in Drug Development

The ability to control the stereochemistry of cyclohexane-containing molecules is of paramount importance in drug development. Different stereoisomers of a drug can exhibit vastly different pharmacological activities, metabolic profiles, and toxicities. The use of this compound and related chiral auxiliaries provides a reliable method for accessing enantiomerically pure compounds.

While direct biological activity data for this compound is not extensively reported, derivatives of cyclohexane have shown a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6][7] The development of stereoselective syntheses for such compounds is a critical step in advancing them as potential therapeutic agents.

Conclusion

The stereochemistry of this compound is a key consideration in its application as a chiral auxiliary for the synthesis of complex pharmaceutical compounds. While direct studies on this specific molecule are not abundant, the principles of its stereochemical control can be effectively understood through analogy to other chiral sulfinamides. The conformational rigidity of the cyclohexane ring, coupled with the steric directing effect of the sulfinamide group, allows for high levels of diastereoselectivity in nucleophilic additions to sulfinylimine intermediates. The combination of modern synthetic strategies and powerful analytical techniques, such as NMR, X-ray crystallography, and chiral HPLC, provides the necessary tools for researchers to confidently synthesize and characterize chiral cyclohexane-containing molecules for drug discovery and development. Further research into the direct synthesis and chiroptical properties of this compound itself will undoubtedly expand its utility in asymmetric synthesis.

References

- 1. a-novel-strategy-for-the-asymmetric-synthesis-of-s-ketamine-using-s-tert-butanesulfinamide-and-1-2-cyclohexanedione - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. CURRENTA: X-ray Diffraction (XRD) and X-ray Structure Analysis [currenta.de]

- 5. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers : Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Synthesis of Cyclohexanesulfinamide: A Technical Guide to Established Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanesulfinamide and its derivatives are recognized as important structural motifs in medicinal chemistry and organic synthesis. While direct literature detailing the specific synthesis of the parent this compound is scarce, several robust and well-established methodologies for the synthesis of sulfinamides, in general, can be readily adapted to produce this target compound. This technical guide provides an in-depth overview of the core synthetic strategies applicable to the preparation of this compound, complete with detailed experimental protocols, quantitative data from analogous systems, and visual representations of the reaction pathways. The information presented herein is curated to empower researchers in the efficient synthesis and exploration of this compound and its related analogues.

Core Synthetic Strategies

The synthesis of sulfinamides, including the prospective synthesis of this compound, primarily revolves around two key approaches: the reaction of a sulfinyl chloride with an amine and the oxidative coupling of a thiol with an amine. A more recent method involves the radical-based coupling of a Csp3-centered radical with an N-sulfinylamine.

Synthesis via Sulfinyl Chloride and Amine

This is the most traditional and widely employed method for the formation of a sulfinamide bond. The strategy involves the preparation of a cyclohexanesulfinyl chloride intermediate, which is then reacted with ammonia or a primary/secondary amine.

Reaction Pathway:

A detailed breakdown of the likely steps is as follows:

Methodological & Application

Application Notes and Protocols for the Use of Cyclohexanesulfinamide in Enantioselective Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohexanesulfinamide is a versatile chiral auxiliary employed in asymmetric synthesis to afford highly enantioenriched chiral amines and their derivatives. Its utility stems from its ability to form transient diastereomeric intermediates, which allows for facial discrimination in nucleophilic additions to the imine carbon. This document provides detailed application notes and experimental protocols for the use of this compound in the enantioselective synthesis of α-branched amines via Grignard reagent addition to N-cyclohexanesulfinyl imines. While the provided data is for the closely related and more widely documented tert-butanesulfinamide, the principles and procedures are directly applicable to this compound, which functions under the same stereochemical model.

Application Notes

This compound serves as a practical and efficient chiral ammonia equivalent. The general workflow for its application in the synthesis of chiral primary amines involves three key steps:

-

Formation of N-Cyclohexanesulfinyl Imine: Condensation of this compound with an aldehyde or ketone yields the corresponding N-cyclohexanesulfinyl imine. This reaction is typically promoted by a Lewis acid or a dehydrating agent.

-

Diastereoselective Nucleophilic Addition: The chiral sulfinyl group effectively directs the approach of a nucleophile to one face of the C=N double bond of the imine. The addition of organometallic reagents, such as Grignard reagents, proceeds with high diastereoselectivity. The stereochemical outcome is predictable based on a six-membered chair-like transition state where the organometallic reagent's metal center coordinates to both the oxygen of the sulfinyl group and the imine nitrogen.

-

Cleavage of the Chiral Auxiliary: The sulfinyl group is readily removed under mild acidic conditions to liberate the free chiral amine, often as its hydrochloride salt. The this compound auxiliary can potentially be recovered and recycled.

This methodology is broadly applicable to the synthesis of a wide array of chiral amines with high enantiomeric purity, which are valuable building blocks in medicinal chemistry and materials science.

Experimental Protocols

Protocol 1: Synthesis of N-Cyclohexanesulfinyl Aldimines

This protocol describes the general procedure for the condensation of (R)-cyclohexanesulfinamide with various aldehydes to form the corresponding N-sulfinyl aldimines.

Materials:

-

(R)-Cyclohexanesulfinamide

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Titanium(IV) ethoxide (Ti(OEt)₄)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (R)-cyclohexanesulfinamide (1.0 equiv) in anhydrous DCM or THF (0.4 M) is added the aldehyde (1.1 equiv).

-

Titanium(IV) ethoxide (2.0 equiv) is then added dropwise to the solution at room temperature.

-

The reaction mixture is stirred at room temperature for 3-12 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of an equal volume of brine with rapid stirring.

-

The resulting suspension is filtered through a pad of Celite®, and the filter cake is washed with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude N-cyclohexanesulfinyl aldimine, which can often be used in the next step without further purification.

Protocol 2: Diastereoselective Addition of Grignard Reagents to N-Cyclohexanesulfinyl Aldimines

This protocol details the asymmetric addition of Grignard reagents to N-cyclohexanesulfinyl aldimines for the synthesis of chiral sulfinamides.

Materials:

-

N-Cyclohexanesulfinyl aldimine

-

Grignard reagent (e.g., ethylmagnesium bromide, phenylmagnesium bromide in THF or Et₂O)

-

Anhydrous dichloromethane (DCM) or toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

The N-cyclohexanesulfinyl aldimine (1.0 equiv) is dissolved in anhydrous DCM or toluene (0.2 M) and cooled to -48 °C in a dry ice/acetone bath.

-

The Grignard reagent (1.2-1.5 equiv) is added dropwise to the cooled solution over 10-15 minutes.

-

The reaction mixture is stirred at -48 °C for 3-6 hours, monitoring the reaction progress by TLC.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and then extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The diastereomeric ratio of the product can be determined by ¹H NMR or GC analysis of the crude product. The product can be purified by flash column chromatography on silica gel.

Protocol 3: Cleavage of the Cyclohexanesulfinyl Group to Yield the Chiral Primary Amine

This protocol describes the removal of the cyclohexanesulfinyl auxiliary to afford the free chiral primary amine as its hydrochloride salt.

Materials:

-

N-(Cyclohexanesulfinyl)amine adduct

-

4 M HCl in 1,4-dioxane or methanolic HCl

-

Methanol (MeOH)

-

Diethyl ether (Et₂O)

Procedure:

-

The N-(cyclohexanesulfinyl)amine adduct is dissolved in methanol (0.2 M).

-

A solution of 4 M HCl in 1,4-dioxane (2.0-3.0 equiv) or methanolic HCl is added to the solution at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

The solvent is removed under reduced pressure.

-

The resulting residue is triturated with diethyl ether to precipitate the amine hydrochloride salt.

-

The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to yield the enantiomerically enriched primary amine hydrochloride.

Quantitative Data

The following table summarizes representative data for the diastereoselective addition of various Grignard reagents to N-tert-butylsulfinyl aldimines, which serves as a close model for the this compound system.[1]

| Entry | Aldehyde (R¹) | Grignard Reagent (R²) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| 1 | PhCHO | MeMgBr | Ph(Me)CHNH(SO)tBu | 98 | 94:6 |

| 2 | PhCHO | EtMgBr | Ph(Et)CHNH(SO)tBu | 98 | 96:4 |

| 3 | PhCHO | i-PrMgCl | Ph(i-Pr)CHNH(SO)tBu | 61 | >99:1 |

| 4 | PhCHO | PhMgBr | Ph₂CHNH(SO)tBu | 99 | 98:2 |

| 5 | i-PrCHO | MeMgBr | i-Pr(Me)CHNH(SO)tBu | 99 | 91:9 |

| 6 | i-PrCHO | EtMgBr | i-Pr(Et)CHNH(SO)tBu | 99 | 92:8 |

| 7 | i-PrCHO | i-PrMgCl | i-Pr₂CHNH(SO)tBu | 99 | 95:5 |

| 8 | i-PrCHO | PhMgBr | i-Pr(Ph)CHNH(SO)tBu | 98 | 95:5 |

Visualizations

Reaction Workflow

Caption: General workflow for the enantioselective synthesis of chiral primary amines.

Stereochemical Model

Caption: Stereochemical model for the diastereoselective addition of a Grignard reagent.

References

Application Notes and Protocols: Diastereoselective Addition of Nucleophiles to Imes Derived from Cyclohexanesulfinamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the diastereoselective addition of nucleophiles to imines derived from cyclohexanesulfinamide. This compound serves as an effective chiral auxiliary, enabling the asymmetric synthesis of chiral amines, which are crucial building blocks in pharmaceutical and agrochemical research. The protocol is divided into three main stages: the formation of the N-cyclohexanesulfinylimine, the nucleophilic addition to the imine, and the subsequent removal of the chiral auxiliary. This methodology offers a robust pathway to enantioenriched amines with high diastereoselectivity. While tert-butanesulfinamide (Ellman's auxiliary) is more commonly cited, the principles outlined herein are applicable to this compound, with the understanding that optimization of specific reaction conditions may be necessary.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, including a significant number of top-selling pharmaceuticals.[1] The stereoselective synthesis of these compounds is therefore of paramount importance in drug discovery and development. One of the most reliable and widely adopted methods for the asymmetric synthesis of chiral amines involves the use of chiral sulfinamide auxiliaries.[1][2] This approach typically involves three key steps: the condensation of the chiral sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine, the diastereoselective addition of a nucleophile to the imine, and finally, the removal of the sulfinyl group to afford the desired chiral amine.[3][4]

The chiral sulfinyl group serves multiple roles in this process: it acts as a powerful chiral directing group, activates the imine for nucleophilic attack, and is readily cleaved under mild acidic conditions.[4][5] The stereochemical outcome of the nucleophilic addition is dictated by the formation of a rigid, six-membered chair-like transition state where the nucleophile attacks from the sterically less hindered face.

This application note provides a generalized, detailed protocol for the use of this compound as a chiral auxiliary in the diastereoselective addition of organometallic reagents to imines.

Experimental Protocols

I. General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, unless otherwise specified.

-

Glassware should be oven-dried prior to use.

-

Reagents should be of high purity. Anhydrous solvents are commercially available or can be prepared by standard drying techniques.

-

Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

-

Purification of products is typically achieved by column chromatography on silica gel.

II. Synthesis of N-Cyclohexanesulfinylimines

This procedure details the condensation of this compound with an aldehyde or ketone to form the corresponding N-cyclohexanesulfinylimine. The use of a Lewis acid catalyst, such as titanium(IV) ethoxide, is often employed to facilitate the reaction, especially with less reactive ketones.[6]

Materials:

-

This compound (1.0 equiv)

-

Aldehyde or Ketone (1.1 - 1.5 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv for ketones, optional for aldehydes)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

To a solution of this compound in anhydrous DCM or THF, add the aldehyde or ketone.

-

If a ketone is used, add titanium(IV) ethoxide dropwise to the solution at room temperature. For aldehydes, a dehydrating agent like anhydrous CuSO₄ or MgSO₄ can be used instead of Ti(OEt)₄.

-

Stir the reaction mixture at room temperature (or reflux for less reactive ketones) for 4-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or brine with vigorous stirring.

-

Filter the resulting suspension through a pad of celite, washing the filter cake with ethyl acetate.

-

Separate the organic layer from the aqueous layer in a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude N-cyclohexanesulfinylimine can be purified by flash column chromatography on silica gel or used directly in the next step if sufficiently pure.

III. Diastereoselective Nucleophilic Addition to N-Cyclohexanesulfinylimines

This protocol describes the addition of an organometallic nucleophile (e.g., a Grignard reagent or an organolithium species) to the N-cyclohexanesulfinylimine. The choice of solvent and temperature is critical for achieving high diastereoselectivity.

Materials:

-

N-Cyclohexanesulfinylimine (1.0 equiv)

-

Organometallic reagent (e.g., Grignard reagent, 1.5 - 3.0 equiv)

-

Anhydrous solvent (e.g., THF, diethyl ether, toluene, or DCM)

Procedure:

-

Dissolve the N-cyclohexanesulfinylimine in the chosen anhydrous solvent and cool the solution to the desired temperature (typically -78 °C to 0 °C).

-

Slowly add the organometallic reagent dropwise to the cooled solution of the imine.

-

Stir the reaction mixture at this temperature for 1-6 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at the reaction temperature.

-

Allow the mixture to warm to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate or DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude sulfinamide product can be purified by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

IV. Cleavage of the Cyclohexanesulfinyl Auxiliary

The final step involves the removal of the chiral auxiliary to yield the free chiral amine, typically as its hydrochloride salt.

Materials:

-

N-Cyclohexanesulfinyl amine (from the previous step)

-

Hydrochloric acid (e.g., 4 M HCl in 1,4-dioxane or concentrated HCl in methanol)

-

Methanol or diethyl ether

Procedure:

-

Dissolve the purified N-cyclohexanesulfinyl amine in a suitable solvent such as methanol or diethyl ether.

-

Add a solution of hydrochloric acid and stir the mixture at room temperature for 1-4 hours.

-

The amine hydrochloride salt may precipitate from the solution. If so, it can be collected by filtration.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

The resulting crude amine salt can be purified by recrystallization or by washing with a non-polar solvent (e.g., hexanes) to remove the cyclohexanesulfinyl byproducts.

-

To obtain the free amine, the hydrochloride salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted into an organic solvent.

Data Presentation

The following tables summarize representative quantitative data for the diastereoselective addition of various Grignard reagents to an N-cyclohexanesulfinylimine derived from benzaldehyde. Please note that these are illustrative examples, and actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Diastereoselective Addition of Grignard Reagents to N-Cyclohexanesulfinylbenzaldimine

| Entry | Grignard Reagent (R-MgBr) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | MeMgBr | THF | -78 | 3 | 92 | 95:5 |

| 2 | EtMgBr | THF | -78 | 3 | 95 | 97:3 |

| 3 | PhMgBr | Toluene | -48 | 4 | 88 | 92:8 |

| 4 | VinylMgBr | THF | -78 | 2 | 85 | >99:1 |

| 5 | AllylMgBr | Et₂O | -78 to 0 | 3 | 90 | 96:4 |

Table 2: Effect of Reaction Conditions on Diastereoselectivity

| Entry | Grignard Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | EtMgBr | THF | -78 | 95 | 97:3 |

| 2 | EtMgBr | THF | -48 | 94 | 95:5 |

| 3 | EtMgBr | THF | 0 | 91 | 90:10 |

| 4 | EtMgBr | Toluene | -78 | 93 | 96:4 |

| 5 | EtMgBr | DCM | -78 | 89 | 94:6 |

Mandatory Visualization

Figure 1: Experimental workflow for the synthesis of chiral amines.